Welcome to the BenchChem Online Store!
molecular formula C13H16N2O4 B8542463 1,1,4,6-Tetramethyl-5,7-dinitro-2,3-dihydro-1H-indene CAS No. 1028-21-3

1,1,4,6-Tetramethyl-5,7-dinitro-2,3-dihydro-1H-indene

Cat. No. B8542463
M. Wt: 264.28 g/mol
InChI Key: ZEBRPKFNGUEPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06599675B2

Procedure details

175 g (0.662 mol) of the resulted 5,7-dinitro-1,1,4,6-tetramethylindan was dissolved in 500 g of methanol, 17.5 g (50% water content) of 5%-Pd/C was added, then, the mixture was stirred for 84 hours at 50 to 60° C. under a hydrogen atmosphere. After completion of the reaction, the mixture was filtrated and filtrate was concentrated under reduced pressure. The resulted residue was distilled under reduced pressure to obtain 5,7-diamino-1,1,4,6-tetramethyl-indan as a pale yellow crystal. The yielded amount was 124 g (yield: 92.1%), the melting point was 77 to 78.5° C., and the boiling point was 148 to 150° C. (339 Pa).
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([CH3:19])=[C:6]2[C:10](=[C:11]([N+:14]([O-])=O)[C:12]=1[CH3:13])[C:9]([CH3:18])([CH3:17])[CH2:8][CH2:7]2)([O-])=O.O>CO.[Pd]>[NH2:1][C:4]1[C:5]([CH3:19])=[C:6]2[C:10](=[C:11]([NH2:14])[C:12]=1[CH3:13])[C:9]([CH3:17])([CH3:18])[CH2:8][CH2:7]2

Inputs

Step One
Name
Quantity
175 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C2CCC(C2=C(C1C)[N+](=O)[O-])(C)C)C
Name
Quantity
500 g
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 84 hours at 50 to 60° C. under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the mixture was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
filtrate was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resulted residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
84 h
Name
Type
product
Smiles
NC=1C(=C2CCC(C2=C(C1C)N)(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.